molecular formula C16H17NO B250582 N-benzyl-N-methyl-2-phenylacetamide

N-benzyl-N-methyl-2-phenylacetamide

Cat. No.: B250582
M. Wt: 239.31 g/mol
InChI Key: GRFBWSZPLRQGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-methyl-2-phenylacetamide (CAS 34317-22-1) is a chemical compound with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonin receptors. Structurally, this amide belongs to a class of N-benzyl-substituted compounds that have been shown to confer high binding affinity and functional activity at the 5-HT2A serotonin receptor subtype . The 5-HT2A receptor is a key target in neuropharmacology, implicated in various physiological processes and conditions such as cognition, mood regulation, schizophrenia, and cluster headaches . Research into high-affinity and selective agonists for this receptor is ongoing for the development of potential positron emission tomography (PET) tracers, which can provide functionally relevant imaging of neuroreceptor systems . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-N-methyl-2-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-17(13-15-10-6-3-7-11-15)16(18)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3

InChI Key

GRFBWSZPLRQGMH-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2

solubility

35.5 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Neuroactive Properties

  • Psychoactive Effects : Recent studies have demonstrated that derivatives of N-benzyl compounds exhibit hallucinogenic properties. For instance, a series of N-benzyl-2-phenylethylamine derivatives have been tested for their neurochemical effects using zebrafish as a model organism. These studies revealed that specific substitutions on the N-benzyl moiety can significantly modulate locomotion and anxiety-like behaviors in zebrafish, indicating potential applications in psychopharmacology .
  • Receptor Binding Affinity : Research has shown that N-benzyl substitutions enhance the binding affinity of compounds to the 5-HT2A receptor, which is implicated in various psychiatric disorders such as schizophrenia and depression. A study involving 48 different N-benzyl phenethylamines found that many exhibited subnanomolar affinities for this receptor, suggesting their potential as therapeutic agents .

Therapeutic Applications

  • Antiviral Activity : Some derivatives of N-benzyl-N-methyl-2-phenylacetamide have been investigated for their antiviral properties. For example, certain compounds have shown effectiveness against Ebola virus pseudotypes, with promising EC50 values indicating their potential as antiviral agents .
  • Pain Management : The analgesic properties of N-benzyl derivatives have been explored, particularly in relation to their effects on pain pathways mediated by serotonin receptors. This opens avenues for developing new pain management therapies based on these compounds .

Table 1: Summary of Key Findings on this compound Derivatives

Study ReferenceApplication AreaKey Findings
SynthesisHigh yield synthesis via reductive amination; characterized by NMR and IR.
NeuropharmacologyModulation of locomotion and anxiety in zebrafish; potential for clinical use.
Receptor BindingSubnanomolar binding affinities to 5-HT2A receptor; implications for treatment of psychiatric disorders.
Antiviral ActivityEffective against Ebola virus pseudotypes; EC50 values indicate strong activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Stereoisomerism : Unlike N,N-dimethyl analogs, the asymmetric substitution in N-benzyl-N-methyl-2-phenylacetamide results in two stereoisomers (A and B), as evidenced by split signals in ¹H NMR (e.g., δ 2.88 ppm for isomer A vs. δ 2.94 ppm for isomer B) .
  • Synthetic Efficiency : The oxidative amidation method (94% yield) outperforms traditional phase-transfer-catalyzed benzylation (70–85% yields for N-phenyl analogs) .

Reactivity and Functionalization

  • Phase-Transfer Catalysis : this compound is less prone to O-alkylation compared to N-phenyl-2-phenylacetamide, which forms O-products under excess base conditions .
  • Thermal Stability : The benzyl group enhances thermal stability relative to N-ethyl analogs, as evidenced by safety guidelines recommending storage below 50°C .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a dual activation mechanism: the boronic acid activates the carboxylic acid through Lewis acid coordination, while simultaneously polarizing the amine nucleophile. This synergistic effect lowers the activation energy for nucleophilic attack, enabling amidation at ambient temperatures. Critical parameters include:

  • Solvent : Dichloromethane (DCM) provides optimal polarity for reagent solubility without deactivating the catalyst.

  • Additives : Activated 4Å molecular sieves sequester water, shifting equilibrium toward product formation.

  • Stoichiometry : A slight excess of phenylacetic acid (1.1 eq) relative to N-methylbenzylamine ensures complete conversion.

In a representative protocol, phenylacetic acid (0.55 mmol), ortho-bromophenylboronic acid (0.05 mmol), and molecular sieves are stirred in DCM for 10 minutes before adding N-methylbenzylamine (0.5 mmol). After 48 hours at 25°C, workup involves sequential washes with acidic (pH 4) and basic (pH 10–11) solutions to remove unreacted starting materials, yielding N-benzyl-N-methyl-2-phenylacetamide in 99% purity. While this method achieves high conversions, the prolonged reaction time (48 h) limits throughput compared to accelerated catalytic systems.

Transition Metal-Catalyzed Dehydrogenative Coupling

Recent advances in transition metal catalysis enable direct amide synthesis from alcohols or epoxides via acceptorless dehydrogenation. A ruthenium-based system developed by demonstrates exceptional efficiency for preparing this compound in a single step.

Catalytic System and Substrate Scope

The protocol employs a Ru(III) complex (Ru-3, 1 mol%) with tert-butoxide (tBuOK, 1.2 mol%) as a base in toluene. The reaction couples styrene oxide derivatives with N-methylbenzylamine under inert conditions:

  • Catalyst Activation : Ru-3 and tBuOK are pre-stirred in toluene for 20 minutes to generate the active Ru-hydride species.

  • Coupling : Styrene oxide (0.5 mmol) and N-methylbenzylamine (0.5 mmol) are added, and the mixture is heated to 150°C for 12 hours.

  • Workup : Acidic extraction (0.5 M HCl) followed by dichloromethane isolation and silica gel chromatography yields the amide in 66% isolated yield.

This method leverages the epoxide’s strain to facilitate oxidative cleavage, forming a carbonyl intermediate that reacts with the amine. The Ru catalyst mediates hydrogen transfer, eliminating water as the sole byproduct. While the high temperature (150°C) demands specialized equipment, the shortened reaction time (12 h) and moderate yield make it viable for scalable synthesis.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics for the two principal methods:

ParameterOrganocatalyticMetal-Catalyzed
Catalystortho-BrC₆H₄B(OH)₂Ru-3 / tBuOK
SolventDCMToluene
Temperature25°C150°C
Time48 h12 h
Yield99%66%
ByproductsH₂OH₂O
ScalabilityModerate (long duration)High (short duration)

Advantages and Limitations

  • Organocatalytic :

    • Pros: Ambient conditions, high yield, minimal purification.

    • Cons: Extended reaction time, sensitivity to amine basicity.

  • Metal-Catalyzed :

    • Pros: Rapid synthesis, broad epoxide compatibility.

    • Cons: High

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-methyl-2-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves acylation of N-benzyl-N-methylamine with phenylacetyl chloride or equivalent acylating agents. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while toluene/water mixtures facilitate phase separation in biphasic systems .
  • Catalysts : Base catalysts like triethylamine neutralize HCl byproducts, improving yields .
  • Temperature control : Reflux conditions (80–120°C) are common, with monitoring via TLC (hexane:ethyl acetate = 9:1) to track completion .
  • Purification : Chromatography (silica gel) or recrystallization (ethanol) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with benzyl protons appearing as a singlet (~δ 4.5 ppm) and aromatic protons as multiplet clusters (δ 7.0–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% target) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ = 298.16 g/mol) .

Q. How can researchers troubleshoot low yields during synthesis?

Common strategies include:

  • Stoichiometric adjustments : Ensure a 1.2–1.5 molar excess of the acylating agent to drive the reaction to completion .
  • Moisture control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .
  • Byproduct removal : Acid-base extraction or activated charcoal treatment minimizes impurities .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory due to potential irritancy .
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

  • X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement. For example, torsional angles in the benzyl group may deviate from idealized geometries due to steric hindrance .
  • DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures to identify conformational discrepancies .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in analogues?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to assess effects on bioactivity .
  • In vitro assays : Pair synthetic analogues with enzyme inhibition studies (e.g., acetylcholinesterase) to correlate substituent effects with potency .

Q. How can reaction mechanisms be elucidated for this compound synthesis?

  • Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., nucleophilic attack vs. acylation) .
  • Isotopic labeling : Use 18^{18}O-labeled phenylacetic acid to trace oxygen migration during amide bond formation .

Q. What strategies address crystallographic data inconsistencies in polymorph screening?

  • Twinning analysis : Use SHELXE to deconvolute overlapping reflections in twinned crystals .
  • Temperature-dependent studies : Collect data at 100 K and 298 K to identify thermal motion artifacts .

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